methyl [4-(trifluoromethyl)phenyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-[4-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-4-2-6(3-5-7)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOOSSXVZOXOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Methyl [4-(trifluoromethyl)phenyl]carbamate
Phosgene-Based Carbamoylation Strategies
The reaction of 4-(trifluoromethyl)aniline (B29031) with a phosgene (B1210022) equivalent, such as methyl chloroformate, represents a classical and widely employed method for the synthesis of this compound. This approach, while efficient, necessitates the handling of highly toxic phosgene derivatives, prompting the development of safer alternatives.
In a typical procedure analogous to the synthesis of similar aryl carbamates, 4-(trifluoromethyl)aniline is reacted with methyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base and solvent can significantly influence the reaction yield and purity of the product. For instance, in the synthesis of the structurally related methyl (4-trifluoromethoxy)phenylcarbamate, various organic and inorganic bases have been utilized. scispace.comcabidigitallibrary.org
A common variation involves the use of a two-phase system, where an aqueous solution of a base like sodium carbonate is used. This method facilitates product isolation and minimizes the use of organic bases, which can be costly and environmentally problematic.
Table 1: Comparison of Bases in the Synthesis of Aryl Carbamates
| Base | Solvent System | Typical Yield (%) | Reference |
|---|---|---|---|
| N,N-diethylaniline | Organic Solvent | Medium | scispace.com |
| Sodium Carbonate | Water/Organic | >95 | scispace.com |
| Pyridine | Organic Solvent | Variable | General Knowledge |
This table presents generalized data for the synthesis of analogous aryl carbamates to illustrate the effect of different bases.
Phosgene-Free and Green Chemistry Approaches
Growing environmental and safety concerns associated with phosgene have driven the development of phosgene-free synthetic routes to carbamates. A prominent green alternative is the use of dimethyl carbonate (DMC) as a methoxycarbonylating agent. bohrium.comresearchgate.netcore.ac.ukrsc.orgiupac.orgscilit.com DMC is a non-toxic, environmentally benign reagent that produces methanol (B129727) as the only significant byproduct.
The reaction of 4-(trifluoromethyl)aniline with dimethyl carbonate typically requires a catalyst and elevated temperatures to proceed efficiently. A variety of catalysts have been investigated for the synthesis of N-phenylcarbamates, including lead compounds, zinc salts, and supported zirconia catalysts. bohrium.comresearchgate.net The choice of catalyst is crucial for achieving high conversion and selectivity.
Table 2: Catalytic Performance in the Synthesis of Methyl N-phenylcarbamate from Aniline (B41778) and Dimethyl Carbonate
| Catalyst | Temperature (°C) | Aniline Conversion (%) | MPC Selectivity (%) | Reference |
|---|---|---|---|---|
| Pb(OAc)₂·Pb(OH)₂ | 180 | 97 | 95 | bohrium.com |
| Red PbO | 180 | 98 | 99 | bohrium.com |
| Zn(OAc)₂/SiO₂ | 190 | 98.1 | 93.8 | researchgate.net |
This data for the synthesis of the parent methyl N-phenylcarbamate (MPC) illustrates the effectiveness of various catalysts in the dimethyl carbonate-based approach.
Another phosgene-free method involves the reaction of 4-(trifluoromethyl)aniline with methyl carbamate (B1207046) in the presence of a suitable catalyst. researchgate.net This transcarbamoylation reaction offers a direct route to the desired product, avoiding the use of highly reactive and toxic reagents.
Amine-Based Derivatization Methods
This category encompasses the direct conversion of 4-(trifluoromethyl)aniline into its carbamate derivative. The most straightforward example, as discussed in the phosgene-based strategies, is the reaction with methyl chloroformate. scispace.com
Another approach involves the initial formation of an isocyanate from the amine, which is then trapped with methanol. While this often involves phosgene or its derivatives in the isocyanate formation step, phosgene-free methods for isocyanate synthesis are also available, such as the oxidative carbonylation of amines.
Mechanistic Investigations of Carbamate Formation
Nucleophilic Addition Pathways
The formation of this compound from 4-(trifluoromethyl)phenyl isocyanate and methanol is a classic example of a nucleophilic addition reaction. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the isocyanate carbon. This is followed by proton transfer to the nitrogen atom, yielding the final carbamate product.
The reaction can be catalyzed by bases, which deprotonate the alcohol to form a more nucleophilic alkoxide ion, or by acids, which protonate the isocyanate to increase its electrophilicity. The kinetics of the reaction between phenyl isocyanate and methanol have been studied, revealing a process that is first order in both the catalyst and each reactant. rsc.org
Rearrangement-Based Syntheses (e.g., Curtius Rearrangement)
The Curtius rearrangement provides an alternative pathway to the isocyanate precursor of this compound. wikipedia.orgresearchgate.netresearchgate.netbeilstein-journals.orgnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas.
For the synthesis of this compound, 4-(trifluoromethyl)benzoyl azide would be the required starting material. This acyl azide can be prepared from 4-(trifluoromethyl)benzoic acid or its corresponding acyl chloride. The subsequent rearrangement produces 4-(trifluoromethyl)phenyl isocyanate.
The isocyanate intermediate is typically not isolated but is trapped in situ with an alcohol, in this case, methanol, to yield the desired carbamate. The Curtius rearrangement is known for its high yields and tolerance of a wide range of functional groups. It proceeds with the retention of the stereochemistry of the migrating group.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-(Trifluoromethyl)aniline |
| Methyl chloroformate |
| Hydrogen chloride |
| Methyl (4-trifluoromethoxy)phenylcarbamate |
| Sodium carbonate |
| Dimethyl carbonate |
| Methanol |
| N-phenylcarbamates |
| Lead compounds |
| Zinc salts |
| Zirconia |
| Methyl carbamate |
| 4-(Trifluoromethyl)phenyl isocyanate |
| 4-(Trifluoromethyl)benzoyl azide |
| 4-(Trifluoromethyl)benzoic acid |
| 4-(Trifluoromethyl)benzoyl chloride |
| N,N-diethylaniline |
| Pyridine |
| Triethylamine (B128534) |
| Phenyl isocyanate |
| Aniline |
| Pb(OAc)₂·Pb(OH)₂ |
| PbO |
| Zn(OAc)₂/SiO₂ |
Post-Synthesis Chemical Transformations of this compound
This compound, a versatile intermediate in organic synthesis, can undergo a variety of chemical transformations at its different functional groups: the carbamate nitrogen, the phenyl ring, and the trifluoromethyl group. These reactions allow for the synthesis of a diverse range of more complex molecules.
N-Alkylation and Acylation Reactions
The nitrogen atom of the carbamate group in this compound possesses a lone pair of electrons and a proton, making it susceptible to reactions with electrophiles such as alkylating and acylating agents.
N-Alkylation: This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. It is typically carried out by treating the carbamate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the carbamate nitrogen, forming a more nucleophilic anion that then reacts with the alkylating agent.
N-Acylation: This reaction introduces an acyl group (R-C=O) onto the nitrogen atom. Common acylating agents include acyl chlorides and acid anhydrides. The reaction is generally performed in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl). A related transformation is the reaction with phosgene or its equivalents to form N-chloroformyl derivatives. For instance, the analogous compound, methyl N-[4-(trifluoromethoxy)phenyl]carbamate, can be converted to methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate, a reactive intermediate for the synthesis of ureas and other derivatives.
| Reaction Type | Reagents | Product |
|---|---|---|
| N-Methylation | Methyl iodide (CH₃I), Sodium hydride (NaH) | Methyl N-methyl-N-[4-(trifluoromethyl)phenyl]carbamate |
| N-Benzylation | Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃) | Methyl N-benzyl-N-[4-(trifluoromethyl)phenyl]carbamate |
| N-Acetylation | Acetyl chloride (CH₃COCl), Triethylamine (Et₃N) | Methyl N-acetyl-N-[4-(trifluoromethyl)phenyl]carbamate |
| N-Benzoylation | Benzoyl chloride (PhCOCl), Pyridine | Methyl N-benzoyl-N-[4-(trifluoromethyl)phenyl]carbamate |
Transcarbamoylation Reactions
Transcarbamoylation is a process where the alkoxy group of a carbamate is exchanged with another alcohol. This reaction is particularly useful for the synthesis of different carbamate esters without resorting to the use of highly toxic isocyanates. The reaction is typically catalyzed by either a base or a metal catalyst. researchgate.net
Inorganic bases such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH) have been shown to be effective catalysts for the transcarbamoylation of both aliphatic and aromatic urethanes with various alcohols under mild conditions. researchgate.net Organometallic catalysts, particularly those based on tin, such as dibutyltin (B87310) maleate, are also highly efficient for this transformation, proceeding smoothly at elevated temperatures and showing broad functional-group tolerance. organic-chemistry.org
The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. Subsequent elimination of methanol results in the formation of the new carbamate. The choice of catalyst and reaction conditions can be optimized to achieve high yields.
| Catalyst Type | Examples | Typical Reaction Conditions |
|---|---|---|
| Inorganic Bases | NaH, KOt-Bu, NaOH, KOH | With alcohol, mild to moderate temperatures (e.g., 65 °C) |
| Organometallic Catalysts | Dibutyltin maleate, Dibutyltin dilaurate | With alcohol in a solvent like toluene (B28343), elevated temperatures (e.g., 90 °C) organic-chemistry.org |
| Lanthanide Catalysts | Lanthanum(III) salts | Can activate the carbonyl group for nucleophilic attack researchgate.net |
Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents already present on the ring: the carbamate group (-NHCOOCH₃) and the trifluoromethyl group (-CF₃).
The carbamate group is an activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the trifluoromethyl group is a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive effect.
In this compound, the trifluoromethyl group is at the para-position (C4) relative to the carbamate group. The activating ortho, para-directing effect of the carbamate group will direct incoming electrophiles to the positions ortho to it (C2 and C6). These positions are also meta to the deactivating trifluoromethyl group. Therefore, electrophilic substitution is expected to occur predominantly at the 2- and 6-positions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl [2-nitro-4-(trifluoromethyl)phenyl]carbamate |
| Bromination | Br₂, FeBr₃ | Methyl [2-bromo-4-(trifluoromethyl)phenyl]carbamate |
| Chlorination | Cl₂, AlCl₃ | Methyl [2-chloro-4-(trifluoromethyl)phenyl]carbamate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl [2-acetyl-4-(trifluoromethyl)phenyl]carbamate |
Oxidation and Reduction Pathways
The functional groups in this compound can undergo both oxidation and reduction under specific conditions.
Reduction: The carbamate functional group can be reduced, most commonly with strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction typically cleaves the carbonyl-oxygen bond and reduces the carbonyl group, resulting in the formation of an N-methylated amine. stackexchange.com In this case, the product would be N-methyl-4-(trifluoromethyl)aniline. The trifluoromethyl group is generally resistant to reduction under these conditions.
Oxidation: The oxidation of this compound is less common. The aromatic ring is relatively electron-deficient due to the trifluoromethyl group, making it less susceptible to oxidative degradation than electron-rich aromatic systems. However, under harsh oxidative conditions, degradation of the molecule could occur. The carbamate functionality itself is also generally stable to oxidation. Specific oxidizing agents could potentially target the N-H bond, although this is not a common transformation.
| Transformation | Reagents | Product |
|---|---|---|
| Reduction of Carbamate | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | N-methyl-4-(trifluoromethyl)aniline |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, heat) | Potential for ring opening or degradation |
Theoretical and Computational Investigations of Molecular Structure and Reactivity
Electronic Structure and Conformation Analysis
The three-dimensional structure and electronic distribution of a molecule are fundamental to its properties. Computational methods, particularly those based on quantum mechanics, are powerful tools for exploring these characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the optimized geometry of molecules. nih.gov DFT calculations determine the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For carbamate (B1207046) derivatives, these studies often focus on bond lengths, bond angles, and dihedral angles to define the molecule's shape.
In a related compound, Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate, crystallographic studies revealed a dihedral angle of 66.49° between its two aromatic rings. nih.gov For methyl [4-(trifluoromethyl)phenyl]carbamate, DFT calculations would similarly predict the planarity of the phenyl ring and the carbamate group, as well as the orientation of the trifluoromethyl and methyl groups. The stability of the molecule is derived from this optimized geometry, where steric hindrance is minimized and favorable electronic interactions are maximized.
Table 1: Representative Geometric Parameters from DFT Calculations on Carbamate Structures Note: Data is illustrative of typical findings for related carbamate structures.
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C=O (carbonyl) | 1.23 - 1.25 | N/A |
| N-C (carbamate) | 1.36 - 1.38 | 115 - 125 |
| C-F (trifluoromethyl) | 1.33 - 1.35 | 108 - 111 |
| Phenyl C-C | 1.38 - 1.40 | ~120 |
Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Exploring the conformational landscape helps identify the most stable conformers and the energy barriers between them. For this compound, rotation around the C-N bond of the carbamate linkage and the C-C bond connecting the phenyl ring to the nitrogen atom are of particular interest.
Studies on similar molecules have shown that carbamates can adopt different conformations, often described as cis or trans relative to the arrangement around the N-C(O) bond. rsc.org Computational potential energy surface scans can map the energy changes associated with bond rotation, revealing the most energetically favorable conformations. The global minimum on this surface corresponds to the most stable conformer, which is the most populated state under thermal equilibrium.
Quantum Chemical Characterization of Reactivity
Quantum chemistry offers powerful tools to predict how and where a molecule will react. By analyzing the distribution of electrons and the energies of molecular orbitals, one can identify the most reactive sites and understand the mechanisms of chemical transformations.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative examples for similar aromatic compounds.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |
| LUMO Energy | -1.5 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Kinetic stability and reactivity |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. researchgate.net It illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. aimspress.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the fluorine atoms, and positive potential near the N-H proton.
Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites by describing how the electron density changes upon the addition or removal of an electron. This analysis helps to pinpoint the exact atoms most likely to participate in nucleophilic or electrophilic reactions.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic bonding concepts like Lewis structures, lone pairs, and bond hybridization. wikipedia.orgq-chem.com It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. wikipedia.org The strength of these interactions, measured as a stabilization energy (E(2)), indicates the extent of intramolecular charge transfer and delocalization. wisc.edu
Reaction Pathway Calculations and Transition State Analysis
Reaction pathway calculations for carbamates typically focus on common degradation and transformation processes, such as hydrolysis, thermal decomposition, and reactions with atmospheric radicals. These investigations are crucial for understanding the compound's stability, environmental fate, and potential metabolic pathways.
Hydrolysis:
The hydrolysis of aryl N-alkylcarbamates, such as this compound, is a significant degradation pathway, particularly under alkaline conditions. Computational studies on analogous compounds often explore the reaction mechanism, which can proceed through different pathways. For substituted phenyl N-phenylcarbamates, an E1cB (Elimination Unimolecular conjugate Base) mechanism is often proposed for alkaline hydrolysis. This pathway involves the initial deprotonation of the carbamate nitrogen, followed by the rate-determining expulsion of the phenolate (B1203915) leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed.
Theoretical calculations for such a pathway would involve:
Locating Stationary Points: Optimization of the geometries of the reactant, the N-deprotonated intermediate (conjugate base), the transition state for phenolate departure, and the final products.
Frequency Calculations: To confirm the nature of the stationary points (minima or first-order saddle points) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Activation Energy Barrier Calculation: The energy difference between the transition state and the preceding intermediate provides the activation energy (ΔG‡), a key determinant of the reaction rate.
The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group would be expected to influence the acidity of the N-H proton and the stability of the phenolate leaving group, thereby affecting the kinetics of hydrolysis.
Thermal Decomposition:
Thermal decomposition is another important reaction pathway for carbamates. Studies on compounds like ethyl N-methyl-N-phenylcarbamate have shown that they can decompose unimolecularly in the gas phase to yield N-alkylaniline, carbon dioxide, and an alkene. This type of reaction is believed to proceed through a cyclic transition state.
For this compound, a potential thermal decomposition pathway could involve the formation of 4-(trifluoromethyl)aniline (B29031), carbon dioxide, and potentially products derived from the methyl group. Transition state analysis for such a process would focus on identifying the concerted bond-breaking and bond-forming steps within the cyclic transition state and calculating the associated activation energy.
Reaction with Hydroxyl Radicals (•OH):
In atmospheric chemistry, the reaction with hydroxyl radicals is a primary degradation pathway for many organic compounds. For carbamates, this often involves hydrogen abstraction from the N-H or C-H bonds. Computational studies on various carbamate pesticides have investigated the kinetics and mechanisms of their reactions with •OH radicals.
For this compound, theoretical investigations would likely examine the following reaction channels:
Hydrogen abstraction from the N-H group.
Hydrogen abstraction from the methyl group.
Addition of the •OH radical to the aromatic ring.
For each pathway, the transition state would be located, and the activation barrier calculated. The branching ratios, indicating the relative importance of each channel, can be determined from the calculated rate constants, which are derived from the activation energies.
Expected Data from Computational Studies:
A detailed computational study on the reaction pathways of this compound would typically generate data that could be presented in tables. Although specific data for this compound is not available, the following tables illustrate the type of information that such a study would provide for a hypothetical reaction, such as alkaline hydrolysis.
Table 1: Calculated Thermodynamic Data for a Hypothetical Hydrolysis Reaction Pathway
| Species | Zero-Point Energy (Hartree) | Thermal Correction to Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant + OH⁻ | 0.XXX | 0.XXX | 0.0 |
| Intermediate | 0.XXX | 0.XXX | -X.X |
| Transition State | 0.XXX | 0.XXX | +XX.X |
| Products | 0.XXX | 0.XXX | -XX.X |
Table 2: Key Geometric Parameters of a Hypothetical Transition State
| Parameter | Bond Length (Å) / Angle (°) |
| N-C(O) bond | X.XXX |
| C(O)-O(Aryl) bond | X.XXX |
| N-H bond | X.XXX |
| O-H bond (attacking OH) | X.XXX |
| N-C-O angle | XXX.X |
Applications in Advanced Organic Synthesis and Catalysis
Methyl [4-(trifluoromethyl)phenyl]carbamate as a Versatile Synthetic Intermediate
The unique electronic properties conferred by the trifluoromethyl group, combined with the reactivity of the carbamate (B1207046) functionality, make this compound a valuable building block in organic synthesis.
Precursor for Heterocyclic Compounds (e.g., Tetrazole and Urea Derivatives)
While the direct conversion of this compound to tetrazole derivatives is not extensively documented, the synthesis of ureas from this carbamate is a well-established transformation. Phenyl carbamates, in general, serve as effective precursors for N,N'-substituted ureas. The reaction proceeds by treating the carbamate with a stoichiometric amount of a primary or secondary amine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at ambient temperature. This method is noted for its simplicity, safety, and efficiency, making it amenable to large-scale production. organic-chemistry.orggoogle.combioorganic-chemistry.com The direct conversion of carbamates to ureas can also be achieved using aluminum amide complexes, which is particularly useful for synthesizing bi-, tri-, and tetra-substituted ureas from carbamate-protected amines. organic-chemistry.org
General methods for the synthesis of 1,5-disubstituted tetrazoles often involve the use of nitriles, amides, and other nitrogen-containing starting materials. nih.govnih.gov Although a direct pathway from this compound is not explicitly detailed, its potential as a precursor can be inferred from the broader chemistry of carbamates and their derivatives.
Building Block for Complex Organic Molecules
The utility of carbamates as building blocks extends to their participation in carbon-carbon bond-forming reactions. For instance, carbamates can undergo Michael additions to activated alkenes. A general procedure involves reacting the carbamate with an electron-deficient alkene, such as acrylonitrile (B1666552) or methyl acrylate, in the presence of a base like potassium carbonate. This reaction allows for the introduction of the carbamate moiety into a growing carbon skeleton, thereby serving as a key step in the assembly of more complex molecules. masterorganicchemistry.com The trifluoromethylphenyl group in this compound can influence the reactivity and properties of the resulting products, making it a valuable synthon in medicinal and materials chemistry.
Utilization of Carbamate Functionality in Protecting Group Chemistry for Amines
The carbamate functionality is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.comresearchgate.net Carbamates are favored because they are easily installed, inert to a wide range of reaction conditions, and can be removed selectively without affecting other sensitive functional groups, such as amides. researchgate.net
Common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), each with its specific deprotection conditions (acidic, hydrogenolysis, and basic, respectively). masterorganicchemistry.comuh.edu The [4-(trifluoromethyl)phenyl]carbamate group can also function as a protecting group for amines. While specific cleavage conditions for this particular carbamate are not as broadly documented as for Boc or Cbz, general methods for carbamate cleavage, such as using tetra-n-butylammonium fluoride (B91410) (TBAF), could potentially be applied. organic-chemistry.orgresearchgate.net The stability of the phenyl carbamate can be advantageous, and its removal can be tailored based on the specific synthetic strategy. The electron-withdrawing nature of the trifluoromethyl group can influence the stability and cleavage conditions of the carbamate, offering a potentially unique profile compared to other carbamate protecting groups.
Role in Catalytic Processes
The structural and electronic features of this compound lend themselves to applications in the development of novel catalytic systems.
Ligand Design for Metal-Catalyzed Transformations
The design of ligands is crucial for controlling the reactivity and selectivity of metal-catalyzed reactions. While specific examples of ligands directly derived from this compound are not prevalent in the literature, the incorporation of carbamate moieties into ligand scaffolds is a known strategy. The nitrogen and oxygen atoms of the carbamate can coordinate to a metal center, and the electronic properties of the trifluoromethylphenyl group can be used to tune the electron density at the metal, thereby influencing the catalytic activity. The synthesis of transition metal complexes often involves the reaction of a metal precursor with a stoichiometric amount of the desired ligand. mdpi.com The development of new ligands, potentially incorporating the [4-(trifluoromethyl)phenyl]carbamate structure, remains an active area of research in catalysis.
Photocatalytic Applications (e.g., N-Arylation)
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. nih.gov Reactions involving trifluoromethyl groups are of particular interest due to the unique properties this group imparts to organic molecules. nih.govnih.gov While the direct photocatalytic N-arylation of this compound has not been specifically reported, related photocatalytic trifluoromethylation and arylation reactions of alkenes and N-arylacrylamides are well-documented. researchgate.netresearchgate.netmdpi.comscilit.com These reactions often proceed via radical intermediates generated through single-electron transfer processes initiated by a photocatalyst upon visible light irradiation. The development of photocatalytic methods for the functionalization of carbamates, including N-arylation, represents a promising avenue for future research.
Exploration in Materials Science and Polymer Chemistry
Monomeric Precursor for Polymer Synthesis
Organic carbamates are recognized as important precursors for the synthesis of polyurethanes, serving as an alternative to the direct use of isocyanates. rsc.org The synthesis of polyurethanes typically involves the reaction of diisocyanates with polyols. bhu.ac.inresearchgate.net Methyl [4-(trifluoromethyl)phenyl]carbamate can function as a precursor to the corresponding isocyanate, 4-(trifluoromethyl)phenyl isocyanate, through a thermal cracking process. utwente.nl This conversion is a key step in phosgene-free routes for polyurethane production, which is an environmentally favorable approach. utwente.nl
The general reaction involves the decomposition of the carbamate (B1207046) to yield the isocyanate and methanol (B129727). This isocyanate can then be reacted with a diol or polyol to form the polyurethane backbone. The incorporation of the trifluoromethylphenyl moiety into the polyurethane chain is expected to significantly modify the polymer's properties.
Table 1: Potential Reaction Scheme for Polyurethane Synthesis
| Step | Reactants | Product | Significance |
| 1. Isocyanate Formation | This compound | 4-(trifluoromethyl)phenyl isocyanate + Methanol | Phosgene-free route to a key monomer. utwente.nl |
| 2. Polymerization | 4-(trifluoromethyl)phenyl isocyanate + Polyol | Fluorinated Polyurethane | Introduction of -CF3 groups into the polymer backbone. mdpi.com |
This approach allows for the synthesis of fluorinated polyurethanes, a class of functional materials that combine the properties of both fluoropolymers and polyurethanes. mdpi.com The versatility of this monomer is further highlighted by its potential use in creating various polymer architectures, including linear, branched, or crosslinked systems, by selecting appropriate co-monomers and reaction conditions.
Incorporation into Functional Polymeric Architectures
The integration of this compound into polymer chains, primarily in the form of polyurethane or polyimide structures, leads to the creation of functional polymeric architectures with enhanced properties. The bulky and highly electronegative trifluoromethyl (-CF3) group plays a crucial role in determining the final characteristics of the material. rsc.orgresearchgate.net
Introducing -CF3 groups into polymer backbones can lead to:
Improved Solubility: The presence of bulky pendant trifluoromethylphenyl groups can disrupt polymer chain packing, reducing intermolecular forces and thereby increasing solubility in common organic solvents. rsc.org This is a significant advantage for polymer processing and film casting.
Modified Surface Properties: Fluorinated segments tend to migrate to the polymer surface, which can significantly lower the surface energy of the material. This results in hydrophobic and oleophobic surfaces with potential applications in coatings. mdpi.com
Low Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume caused by the bulky -CF3 groups can lead to a reduction in the dielectric constant (Dk) of the polymer. rsc.orgresearchgate.net This makes such materials highly desirable for applications in microelectronics as insulating layers.
For example, studies on fluorinated polyimides have shown that the incorporation of multiple trifluoromethylphenyl groups leads to polymers with excellent solubility, high optical transparency, low dielectric constants, and low water absorption. rsc.org Similarly, fluorinated polyurethanes exhibit excellent chemical resistance and attractive surface properties. mdpi.com
Applications in Advanced Organic Materials
The unique properties imparted by the trifluoromethylphenyl carbamate moiety make polymers derived from it suitable for a range of advanced applications.
Low-k Dielectric Materials: In the microelectronics industry, there is a constant demand for materials with low dielectric constants to be used as insulators, reducing signal delay and power consumption in integrated circuits. Polymers containing trifluoromethyl groups, such as those derived from this compound, are excellent candidates due to their intrinsically low dielectric constants and good thermal stability. rsc.orgresearchgate.net
Gas Separation Membranes: The introduction of bulky -CF3 groups can increase the fractional free volume (FFV) within a polymer matrix. researchgate.net This tailored microporosity is beneficial for membrane-based gas separation applications. Polymers with high free volume can exhibit high gas permeability, while the chemical nature of the polymer backbone influences selectivity for different gases. researchgate.net
Protective Coatings: The ability of fluorinated segments to create low-energy surfaces makes these polymers ideal for use in protective coatings. mdpi.com These coatings can provide resistance to chemicals, moisture, and staining, making them suitable for demanding environments in aerospace, automotive, and construction industries.
Table 2: Property Enhancement and Applications
| Property Enhanced | Underlying Mechanism | Potential Application |
| Low Dielectric Constant | Low polarizability of C-F bonds; increased free volume. rsc.orgresearchgate.net | Microelectronic insulators. |
| High Gas Permeability | Increased fractional free volume from bulky -CF3 groups. researchgate.net | Gas separation membranes. |
| Hydrophobicity/Oleophobicity | Migration of fluorinated groups to the surface, lowering surface energy. mdpi.com | Protective and anti-fouling coatings. |
| High Thermal Stability | Strong C-F bonds. mdpi.com | High-performance materials for aerospace and electronics. |
Design of Low Molecular Weight Gelators and Self-Assembled Systems
Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. researchgate.netnih.gov The formation of these supramolecular gels is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov
Carbamate-containing molecules are particularly effective as gelators due to the ability of the carbamate group (-NHCOO-) to form strong and directional hydrogen bonds. nih.govnih.gov this compound possesses the key structural features necessary for a potential LMWG:
Hydrogen Bonding Site: The N-H and C=O groups of the carbamate moiety can act as hydrogen bond donors and acceptors, respectively, promoting the one-dimensional growth of fibers that form the gel network. nih.gov
Aromatic Stacking: The phenyl ring allows for π-π stacking interactions between molecules, which can further stabilize the self-assembled structure.
The self-assembly of carbamate derivatives, including those based on sugars and other scaffolds, has been shown to be an effective strategy for designing new gelators for various organic solvents and even aqueous systems. mdpi.comnsf.gov The specific properties of the resulting gel, such as its thermal stability and mechanical strength, can be tuned by modifying the molecular structure of the gelator. nih.gov The trifluoromethyl group in this compound could introduce specific interactions (e.g., fluorous interactions) that influence the gelation behavior and the properties of the final soft material.
Mechanistic Biological Investigations and Molecular Interactions Non Clinical
In Vitro Cellular Target Modulation (Non-Human Assays)
Based on the conducted searches, no specific studies on the in vitro cellular target modulation of methyl [4-(trifluoromethyl)phenyl]carbamate in non-human assays were found in the public domain.
Structure-Activity Relationship (SAR) Studies for Defined Biological Targets
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. For carbamate (B1207046) inhibitors of cholinesterases, SAR studies have elucidated the roles of different structural components.
The core carbamate group is essential for the inhibitory mechanism, as it is responsible for the carbamoylation of the active site serine. The nature of the substituents on the nitrogen and the oxygen of the carbamate can significantly affect the potency and selectivity of the inhibitor.
In the case of this compound, the key structural features are the methyl group on the carbamate nitrogen and the 4-(trifluoromethyl)phenyl group attached to the carbamate nitrogen.
The Phenyl Ring : The aromatic ring serves as a scaffold that positions the carbamate moiety correctly within the enzyme's active site. Substituents on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing binding affinity.
SAR studies on various N-phenylcarbamates have shown that the nature and position of substituents on the phenyl ring are critical for determining the inhibitory potency and selectivity towards different cholinesterases.
Analysis of Molecular Recognition and Binding Mechanisms
The molecular recognition and binding of carbamate inhibitors to cholinesterases are driven by a combination of covalent and non-covalent interactions. The primary mechanism of inhibition is the covalent modification of the catalytic serine residue.
The process begins with the non-covalent binding of the carbamate inhibitor within the active site gorge of the enzyme. This initial binding is guided by shape complementarity and non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the inhibitor and amino acid residues of the enzyme.
Following the initial binding, a nucleophilic attack by the hydroxyl group of the active site serine on the carbonyl carbon of the carbamate occurs. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carbamoylated enzyme and release the alcohol or phenol (B47542) leaving group. The resulting carbamoylated enzyme is catalytically inactive.
The stability of this covalent adduct is a key determinant of the duration of inhibition. The electronic nature of the substituents on the carbamate influences the rate of both carbamoylation and the subsequent, much slower, hydrolysis (decarbamoylation) that regenerates the active enzyme. The electron-withdrawing trifluoromethyl group in this compound is expected to stabilize the carbamoylated enzyme, leading to a prolonged inhibitory effect.
Environmental Transformation and Bioremediation Pathways
Photolytic Degradation Mechanisms in Aquatic Environments
Photodegradation is a significant abiotic process that can contribute to the transformation of methyl [4-(trifluoromethyl)phenyl]carbamate in sunlit aquatic environments. While direct photolysis studies on this specific compound are limited, research on analogous trifluoromethyl-substituted aromatic compounds provides insight into potential degradation mechanisms.
The photolytic degradation of trifluoromethylated phenols, such as 3-trifluoromethyl-4-nitrophenol (TFM), has been shown to yield trifluoroacetic acid (TFA) as a transformation product. acs.org The efficiency of this transformation is highly dependent on the pH of the water and the nature and position of other substituents on the aromatic ring. acs.org For TFM, the photolytic half-life and the yield of TFA were observed to vary significantly with pH, indicating that the speciation of the molecule (ionized vs. non-ionized) influences its photochemical reactivity. acs.org
It is plausible that this compound undergoes similar photohydrolytic processes. The initial step would likely involve the cleavage of the carbamate (B1207046) linkage, followed by the degradation of the resulting 4-(trifluoromethyl)phenol (B195918). The photolysis of 4-(trifluoromethyl)phenol could then proceed through the formation of a trifluoromethylquinone intermediate, which ultimately leads to the production of the persistent and mobile trifluoroacetic acid (TFA). acs.orgunep.org
Table 1: Potential Photolytic Degradation Products of this compound
| Parent Compound | Potential Intermediate | Potential Final Product | Influencing Factors |
|---|---|---|---|
| This compound | 4-(trifluoromethyl)phenol | Trifluoroacetic acid (TFA) | pH, Sunlight Intensity, Presence of Photosensitizers |
Hydrolytic Stability and Pathways in Various Environmental Compartments
Hydrolysis is a key abiotic degradation pathway for many carbamate pesticides in the environment. The stability of this compound is expected to be influenced by the pH of the surrounding medium, with degradation rates generally increasing under alkaline conditions. researchgate.net
The hydrolysis of N-methylcarbamates in alkaline solutions is known to proceed through an elimination-conjugate base (E1cB) mechanism. researchgate.net This process involves the abstraction of the proton from the nitrogen atom of the carbamate group by a hydroxide (B78521) ion, leading to the formation of an unstable intermediate that subsequently eliminates methyl isocyanate and the corresponding phenolate (B1203915) anion. researchgate.net In the case of this compound, this would result in the formation of 4-(trifluoromethyl)phenolate and methyl isocyanate. The methyl isocyanate would then rapidly hydrolyze to methylamine (B109427) and carbon dioxide.
The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to influence the rate of hydrolysis. This group can increase the acidity of the N-H proton, potentially facilitating the initial deprotonation step in the E1cB mechanism. However, the trifluoromethyl group is also known to enhance the metabolic stability of molecules, which could translate to a slower rate of hydrolysis compared to non-fluorinated analogs under certain conditions. beilstein-journals.org
Recent studies on the aqueous hydrolysis of trifluoromethylphenols (TFMPs) have shown that 4-TFMP, the expected hydrolysis product of this compound, can undergo further degradation. rsc.orgrsc.org The hydrolysis of 4-TFMP also appears to proceed via an E1cB mechanism, leading to the formation of the corresponding hydroxybenzoic acid and fluoride (B91410) ions. rsc.org This indicates that the initial hydrolysis of the carbamate ester is just the first step in a more complex degradation cascade in aqueous environments.
Microbial Biodegradation Studies
The biodegradation of this compound by microorganisms represents a critical pathway for its removal from contaminated environments. While specific studies on this compound are not extensively documented, the broader knowledge of carbamate and fluorinated compound metabolism by bacteria and fungi provides a basis for understanding its potential bioremediation.
Numerous bacterial and fungal genera have been identified for their ability to degrade various carbamate pesticides. Bacterial strains belonging to genera such as Pseudomonas, Achromobacter, and Rhizobium have been shown to hydrolyze aryl N-methylcarbamates. frontiersin.orgnih.govnih.gov For instance, several Pseudomonas strains have been isolated that can degrade the oximino carbamate oxamyl, hydrolyzing it to its corresponding oxime and utilizing the resulting methylamine as a source of carbon and nitrogen. frontiersin.org
Fungi, particularly from the genera Aspergillus, Trichoderma, and Mucor, are also known to be involved in the transformation and degradation of carbamate pesticides. researchgate.net These fungi can utilize carbamates as a carbon or nitrogen source, breaking them down into less complex molecules. The presence of the trifluoromethyl group in this compound may present a challenge for microbial degradation due to the strength of the carbon-fluorine bond. However, microorganisms capable of degrading other fluorinated pesticides have been identified, suggesting that enzymatic systems for defluorination exist in nature.
Table 2: Microbial Genera with Potential for Carbamate Degradation
| Microbial Kingdom | Genera | Reported Carbamate Degradation Activity |
|---|---|---|
| Bacteria | Pseudomonas | Hydrolysis of oximino and aryl-methyl carbamates |
| Bacteria | Achromobacter | Hydrolysis of carbofuran |
| Bacteria | Rhizobium | Hydrolysis of carbaryl |
| Fungi | Aspergillus | Transformation of various carbamates |
| Fungi | Trichoderma | Transformation of aldicarb, methomyl, and carbofuran |
| Fungi | Mucor | Hydrolysis and further metabolism of carbofuran |
The initial and often rate-limiting step in the microbial degradation of carbamate pesticides is the enzymatic hydrolysis of the carbamate linkage. frontiersin.org This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. These enzymes cleave the ester bond, releasing the alcohol or phenol (B47542) moiety and N-methylcarbamic acid, which is unstable and spontaneously decomposes to methylamine and carbon dioxide. frontiersin.org
Several carbamate hydrolase genes, such as mcd from Achromobacter sp. and cehA from a Rhizobium strain, have been identified and characterized. frontiersin.orgnih.gov These enzymes exhibit varying substrate specificities. For example, the CehA enzyme has been shown to be involved in the hydrolysis of the oximino carbamate oxamyl. frontiersin.org It is plausible that similar enzymes could act on this compound, initiating its biodegradation by cleaving the ester linkage to produce 4-(trifluoromethyl)phenol and methylamine. The resulting methylamine can then be utilized by methylotrophic bacteria as a source of carbon and nitrogen, often involving the enzyme methylamine dehydrogenase. nih.gov
In addition to hydrolysis, oxidative biotransformation pathways can play a role in the microbial degradation of N-phenyl carbamates. These reactions are often mediated by monooxygenase enzymes, such as cytochrome P450s, particularly in fungi. researchgate.net These enzymes can introduce hydroxyl groups onto the aromatic ring or perform N-dealkylation.
For this compound, oxidative pathways could lead to the hydroxylation of the phenyl ring, creating catecholic intermediates that can then undergo ring cleavage. The trifluoromethyl group itself is generally resistant to oxidative attack, but its presence can influence the regioselectivity of enzymatic hydroxylation on the aromatic ring. Fungal metabolism of other carbamates, like carbofuran, has been shown to involve cytochrome P450 monooxygenase, leading to hydroxylated and ketonic derivatives. researchgate.net
Formation and Characterization of Environmental Metabolites and Transformation Products
The environmental transformation of this compound through photolytic, hydrolytic, and microbial pathways is expected to generate a range of metabolites and transformation products. Based on the degradation mechanisms of analogous compounds, several key products can be anticipated.
The primary hydrolysis product, both abiotically and biotically, is expected to be 4-(trifluoromethyl)phenol . researchgate.netfrontiersin.org This compound itself is subject to further degradation. Photolytic degradation of the parent compound and its phenolic intermediate can lead to the formation of trifluoroacetic acid (TFA) , a highly persistent and mobile environmental contaminant. acs.orgunep.org
Microbial hydrolysis of the carbamate linkage will also produce methylamine , which can be utilized by various microorganisms as a nutrient source. frontiersin.org Further microbial metabolism of 4-(trifluoromethyl)phenol could proceed through hydroxylation of the aromatic ring, followed by ring cleavage, although the specific intermediates of this pathway for this compound have not been elucidated. The high stability of the C-F bond suggests that the trifluoromethyl group may persist in some transformation products or be released as TFA. rsc.org
Table 3: Anticipated Environmental Metabolites and Transformation Products of this compound
| Metabolite/Transformation Product | Formation Pathway(s) | Potential Subsequent Fate |
|---|---|---|
| 4-(trifluoromethyl)phenol | Hydrolysis (Abiotic and Biotic), Photolysis | Further degradation (hydrolysis, photolysis, microbial oxidation) |
| Trifluoroacetic acid (TFA) | Photolysis | Persistent in the environment |
| Methylamine | Hydrolysis (Abiotic and Biotic) | Microbial utilization as a C/N source |
| Carbon Dioxide | Hydrolysis of methyl isocyanate, Mineralization | Incorporation into the carbon cycle |
| Hydroxybenzoic acids | Hydrolysis of trifluoromethylphenols | Further microbial degradation |
Bioremediation Strategies and Enzymatic Applications for Environmental Cleanup
The environmental fate of this compound is largely dictated by microbial degradation, a key process in the natural attenuation and deliberate bioremediation of contaminated sites. Bioremediation strategies leverage the metabolic capabilities of microorganisms to transform or mineralize this compound, primarily through enzymatic actions. The process typically involves a two-stage approach: an initial hydrolysis of the carbamate linkage, followed by the degradation of the resulting aromatic structure.
The primary enzymatic action anticipated in the degradation of this compound is the hydrolysis of the carbamate bond. This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. This initial cleavage is a critical detoxification step, breaking down the parent compound into less toxic and more biodegradable intermediates: 4-(trifluoromethyl)phenol (TFMP), methanol (B129727), and methylamine. While specific studies on carbamate hydrolases acting on trifluoromethyl-substituted carbamates are limited, the broad substrate specificity of many of these enzymes suggests a strong likelihood of this hydrolytic cleavage.
Following hydrolysis, the bioremediation of this compound is contingent on the degradation of 4-(trifluoromethyl)phenol. Research on the biodegradation of the antidepressant fluoxetine (B1211875), which also yields TFMP as a metabolite, has demonstrated that this fluorinated phenol can be utilized by common environmental bacteria as a sole source of carbon and energy. The degradation of TFMP is thought to proceed through a meta-cleavage pathway, a common route for the breakdown of aromatic compounds by bacteria.
This pathway involves the following key enzymatic steps:
Hydroxylation: The aromatic ring of TFMP is first hydroxylated to form a catechol-like intermediate.
Ring Cleavage: A dioxygenase enzyme then cleaves the aromatic ring. In a meta-cleavage pathway, this cleavage occurs adjacent to the two hydroxyl groups.
Further Degradation: The resulting ring-fission products are further metabolized through a series of enzymatic reactions, ultimately leading to intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. This process can lead to the formation of trifluoroacetate (B77799) and the release of fluoride ions.
Several bacterial genera are known for their proficiency in degrading aromatic compounds and are likely candidates for the bioremediation of environments contaminated with methyl [4-trifluoromethyl)phenyl]carbamate. Genera such as Pseudomonas and Rhodococcus are well-documented for their versatile catabolic pathways for a wide range of aromatic hydrocarbons.
Table 1: Key Microorganisms and Enzymes in the Degradation of 4-(trifluoromethyl)phenol
Microorganism/Enzyme Source/Organism Type Degradation Pathway/Reaction Key Findings Reference Environmental Bacteria (e.g., Bacillus, Pseudomonas) Soil and water bacteria Hydrolysis of fluoxetine to 4-(trifluoromethyl)phenol (TFMP) and subsequent catabolism of TFMP. Demonstrated that common environmental bacteria can utilize TFMP as a sole carbon and energy source. The degradation of TFMP likely proceeds via a meta-cleavage pathway, producing trifluoroacetate and fluoride ions. (Khan and Murphy, 2021) Rhodococcus sp. Bacterium Degradation of various aromatic compounds. Known for their diverse metabolic capabilities, including the degradation of aromatic hydrocarbons, which suggests potential for TFMP degradation. General knowledge on Rhodococcus metabolism Pseudomonas putida Bacterium Degradation of aromatic compounds, including some fluorinated aromatics. Well-studied for its role in bioremediation and its ability to metabolize a wide range of aromatic substrates. General knowledge on Pseudomonas metabolism Catechol 2,3-dioxygenase Enzyme Meta-cleavage of catechol and substituted catechols. A key enzyme in the meta-cleavage pathway for aromatic compound degradation. It would be involved in the ring cleavage of the hydroxylated TFMP intermediate. General enzymatic knowledge
The application of these enzymatic and microbial systems in environmental cleanup can be implemented through various bioremediation strategies. In situ bioremediation involves stimulating the growth and activity of indigenous microorganisms in the contaminated soil or water by providing nutrients and optimizing environmental conditions. For sites with low microbial activity, bioaugmentation, the introduction of specific microbial strains or consortia with known degradative capabilities for the target compound, can be employed. Ex situ bioremediation techniques, such as bioreactors, can also be utilized, where contaminated soil or water is treated in a controlled environment with optimized conditions for microbial degradation.
The presence of the trifluoromethyl group on the aromatic ring is a significant factor in the biodegradability of this compound. While the C-F bond is highly stable, the microbial degradation of TFMP demonstrates that defluorination can occur as a consequence of the breakdown of the aromatic ring. This highlights the potential of microbial and enzymatic systems to effectively remediate contamination from this fluorinated carbamate.
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for elucidating the molecular framework of methyl [4-(trifluoromethyl)phenyl]carbamate. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, FT-Raman), and UV-Visible spectroscopy reveal distinct features of its chemical structure.
NMR spectroscopy is the most powerful method for determining the precise structure of this compound in solution. Analysis of the ¹H, ¹³C, and ¹⁹F nuclei provides a complete picture of the proton, carbon, and fluorine environments within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show three distinct signals: a singlet for the methoxy (B1213986) (-OCH₃) protons, a singlet for the amine (N-H) proton, and a set of signals for the aromatic protons. The para-substitution on the benzene (B151609) ring results in a symmetrical pattern, typically an AA'BB' system that often appears as two distinct doublets.
¹³C NMR: The carbon-13 NMR spectrum reveals all unique carbon atoms in the molecule. Key signals include those for the methoxy carbon, the carbonyl carbon of the carbamate (B1207046) group, and the aromatic carbons. The carbon atom directly bonded to the trifluoromethyl group (CF₃) will appear as a quartet due to spin-spin coupling with the three fluorine atoms. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.
¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet informative tool for confirming the presence and environment of the trifluoromethyl group. Since all three fluorine atoms in the CF₃ group are chemically equivalent, the spectrum is expected to show a single, sharp singlet. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring, typically appearing around -63 ppm relative to CFCl₃ colorado.edu.
Interactive Table 1: Predicted NMR Spectroscopic Data for this compound
Note: The following table is based on established principles of NMR spectroscopy and data from structurally similar compounds, as specific experimental spectra for the target compound are not widely available in the cited literature.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~ 3.7 | Singlet | -OCH₃ (Methyl group) |
| ¹H | ~ 7.0 - 8.0 | Singlet (broad) | -NH (Amine proton) |
| ¹H | ~ 7.5 | Doublet (AA'BB') | Aromatic protons ortho to -NH |
| ¹H | ~ 7.6 | Doublet (AA'BB') | Aromatic protons ortho to -CF₃ |
| ¹³C | ~ 52 | Singlet | -OCH₃ |
| ¹³C | ~ 118 | Singlet | Aromatic CH (ortho to -NH) |
| ¹³C | ~ 124 | Quartet (¹JCF ≈ 272 Hz) | -CF₃ |
| ¹³C | ~ 126 | Quartet (³JCF ≈ 4 Hz) | Aromatic CH (ortho to -CF₃) |
| ¹³C | ~ 125 | Quartet (²JCF ≈ 32 Hz) | Aromatic C attached to -CF₃ |
| ¹³C | ~ 142 | Singlet | Aromatic C attached to -NH |
| ¹³C | ~ 154 | Singlet | C=O (Carbonyl) |
| ¹⁹F | ~ -63 | Singlet | -CF₃ |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, identifies the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often produce strong signals in Raman spectra. For this compound, strong Raman scattering would be expected from the aromatic ring C=C stretching vibrations and the symmetric C-F stretching modes.
Interactive Table 2: Typical FT-IR Absorption Bands for this compound
Note: Wavenumber ranges are based on general values for the specified functional groups and data for the closely related meta-isomer nist.gov.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 3400 | Medium-Sharp | N-H Stretch | Amine |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2960 - 2850 | Medium | C-H Stretch | Methyl (-OCH₃) |
| 1700 - 1740 | Strong | C=O Stretch | Carbonyl (Carbamate) |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1520 - 1550 | Strong | N-H Bend | Amine |
| 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl |
| 1200 - 1250 | Strong | C-O Stretch | Ester |
UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. This system is expected to exhibit absorption maxima (λmax) in the ultraviolet region, typically below 300 nm, corresponding to π→π* transitions within the aromatic system. The exact position and intensity of these absorptions can be influenced by the solvent used for the analysis.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₈F₃NO₂), the calculated monoisotopic mass is 219.050713 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides definitive evidence for the compound's elemental composition.
Interactive Table 3: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₉H₈F₃NO₂ | - |
| Calculated Monoisotopic Mass | 219.050713 Da | ChemSpider beilstein-journals.org |
| Expected Ion ([M+H]⁺) | 220.0580 Da | Calculated |
| Expected Ion ([M+Na]⁺) | 242.0399 Da | Calculated |
LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is highly sensitive and selective, making it ideal for the analysis of carbamates in complex mixtures. In a typical LC-MS/MS experiment, the parent molecule is first ionized, often forming the protonated molecule [M+H]⁺ (m/z 220.0580). This precursor ion is then selected and fragmented to produce a series of characteristic product ions.
For N-aryl methylcarbamates, a common fragmentation pathway involves the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da nih.gov. This fragmentation would yield a product ion corresponding to the protonated 4-(trifluoromethyl)phenol (B195918) at m/z 163.0. Monitoring this specific transition (m/z 220.0 → 163.0) provides a highly selective method for detecting the target compound.
Interactive Table 4: Predicted LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 220.0580 ([M+H]⁺) | 163.0365 | CH₃NCO (57.0214 Da) | 4-(Trifluoromethyl)phenol cation |
| 220.0580 ([M+H]⁺) | 145.0260 | CH₃NCO + H₂O | Trifluoromethylbenzene cation radical |
| 220.0580 ([M+H]⁺) | 115.0154 | CH₃NCO + HF + CO | C₆H₄F⁺ ion |
Chromatographic Separation and Quantification Techniques
The accurate quantification of this compound relies on robust chromatographic techniques that offer high selectivity and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for the analysis of this and other carbamate compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for the analysis of thermally labile compounds like many carbamate pesticides, as it avoids the high temperatures of gas chromatography that can lead to degradation. researchgate.nets4science.at For the determination of N-methylcarbamates, reversed-phase HPLC is commonly utilized, often coupled with post-column derivatization to enhance detection by fluorescence. epa.govthermofisher.com
A typical HPLC method involves a C18 reversed-phase column for separation. epa.govaustinpublishinggroup.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. s4science.atlcms.czresearchgate.net Following separation on the column, the analyte is hydrolyzed, often with a sodium hydroxide (B78521) solution, to form methylamine (B109427). This intermediate then reacts with a derivatizing agent, such as o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol, to produce a highly fluorescent product that can be detected with high sensitivity. s4science.atcapes.gov.br UV detection is also a viable, though generally less sensitive, alternative. austinpublishinggroup.comresearchgate.net
A representative set of HPLC conditions for the analysis of carbamates is presented in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 0.8 - 1.5 mL/min |
| Post-Column Derivatization | 1. Hydrolysis with NaOH 2. Reaction with o-phthalaldehyde (OPA) and 2-mercaptoethanol |
| Detector | Fluorescence Detector (e.g., Excitation: 330-340 nm, Emission: 445-465 nm) |
| Injection Volume | 10 - 1000 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography, particularly when coupled with a mass spectrometer, is a powerful tool for the definitive identification and quantification of a wide range of compounds. However, the thermal instability of many N-methylcarbamates, including potentially this compound, can present a challenge for direct GC analysis. nih.govresearchgate.net To overcome this, derivatization techniques are often employed to create more thermally stable and volatile analogues suitable for GC.
One common approach is the hydrolysis of the carbamate followed by derivatization of the resulting phenol (B47542). Another strategy involves derivatization of the intact carbamate. For instance, trifluoroacetylation or heptafluorobutyrylation can be used. scispec.co.th An alternative is "flash methylation" in the injector port, which can provide a sensitive and robust method for carbamate analysis by GC-MS/MS. scispec.co.th
The use of a mass spectrometer as a detector provides high selectivity and allows for the confirmation of the analyte's identity based on its mass spectrum. researchgate.net Operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can significantly enhance sensitivity and selectivity, which is particularly useful for trace-level analysis in complex matrices. nih.gov
Typical GC-MS parameters for the analysis of derivatized carbamates are outlined in the following table.
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 70°C, ramped to 300°C |
| Carrier Gas | Helium at a constant flow |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (MS) in SIM or MRM mode |
Analytical Method Validation and Performance Characteristics
Linearity is typically excellent for both HPLC and GC-MS methods for carbamates, with correlation coefficients (R²) greater than 0.99 often achieved over the desired concentration range. thermofisher.comlcms.czactapol.netacs.orgresearchgate.net
Accuracy , assessed through recovery studies in various matrices, generally falls within the acceptable range of 70-120%, with many methods reporting recoveries between 90% and 110%. actapol.netgoogleapis.com
Precision , measured as the relative standard deviation (RSD) of replicate measurements, is typically below 15% for repeatability (intra-day precision) and reproducibility (inter-day precision). lcms.czactapol.net For many well-established methods, RSDs are often below 10%. actapol.net
Sensitivity is defined by the limit of detection (LOD) and the limit of quantification (LOQ). For HPLC with fluorescence detection and for GC-MS, these limits are typically in the low microgram per liter (µg/L) or parts-per-billion (ppb) range. acs.orgresearchgate.net Highly sensitive LC-MS/MS methods can achieve even lower detection limits, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range. nih.gov
The table below summarizes the typical performance characteristics for the analysis of carbamates using chromatographic methods.
| Performance Characteristic | Typical Value/Range |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 0.005 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.015 - 5.0 µg/L |
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-aryl carbamates, including methyl [4-(trifluoromethyl)phenyl]carbamate, traditionally involves methods that can utilize hazardous reagents such as phosgene (B1210022) or isocyanates. Future research is increasingly focused on developing safer, more efficient, and sustainable synthetic routes.
Key areas for development include:
Non-Phosgene Routes: Significant progress has been made in synthesizing related compounds, such as methyl (4-trifluoromethoxy)phenylcarbamate, using triphosgene (B27547) as a safer alternative to phosgene. Further research could adapt these methods, which often result in high yields (over 96%) and reduce the risks associated with highly toxic gases.
Catalytic Approaches: The exploration of novel catalysts could enhance reaction efficiency and selectivity. For instance, palladium-catalyzed synthesis has been investigated for other carbamates, demonstrating the potential for metal-catalyzed pathways to facilitate these transformations under milder conditions.
Hofmann Rearrangement Modifications: The Hofmann rearrangement of primary carboxamides is a classic method for producing carbamates. Green modifications of this reaction, using reagents like oxone and potassium chloride, offer a sustainable pathway by avoiding toxic components and generating isocyanate intermediates in situ, which can then be trapped by alcohols to form the desired carbamate (B1207046).
Flow Chemistry: Implementing continuous flow processes for the synthesis of this carbamate could offer significant advantages in terms of safety, scalability, and reaction control, particularly when dealing with hazardous intermediates or exothermic reactions.
A comparative table of synthetic approaches for related N-aryl carbamates is presented below, suggesting potential avenues for the target compound.
| Method | Key Reagents | Advantages | Potential for Target Compound | Reference |
| Traditional Acylation | 4-(Trifluoromethyl)aniline (B29031), Methyl Chloroformate | Direct, well-established | Optimization of base and solvent to improve yield and reduce waste. | |
| Triphosgene-based | 4-(Trifluoromethyl)aniline, Triphosgene, Methylation | Avoids gaseous phosgene, high yields reported for analogues. | High; a promising route for safer industrial-scale production. | |
| Green Hofmann Rearrangement | Related benzamides, Oxone, KCl, Methanol (B129727) | Environmentally benign reagents, one-pot procedure. | High; requires synthesis of the corresponding amide precursor. | |
| Carbon Dioxide Method | Primary amines, CO2, Alkyl halide | Utilizes a renewable C1 source (CO2). | Moderate; requires optimization for aromatic amines and specific alkylating agents. |
Exploration of Undiscovered Chemical Transformations and Reactivity Profiles
The reactivity of this compound is primarily dictated by the carbamate functional group and the electron-deficient aromatic ring. While its role as a synthetic intermediate is established, its full range of chemical transformations remains largely unexplored.
Future research should investigate:
N-Functionalization: The nitrogen atom of the carbamate is a key site for further reactions. As demonstrated with the analogous compound methyl (4-trifluoromethoxy)phenylcarbamate, N-chloroformylation can be achieved to produce reactive intermediates like methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate. Exploring similar N-acylations, N-alkylations, or reactions with other electrophiles could yield a library of novel derivatives with potentially new applications.
Ring Substitution Reactions: The trifluoromethyl group is a strong electron-withdrawing and meta-directing group, while the methyl carbamate group is an activating, ortho-para directing group. The interplay of these electronics governs the regioselectivity of electrophilic aromatic substitution reactions. Detailed studies on nitration, halogenation, and Friedel-Crafts reactions could lead to new, highly functionalized aromatic compounds.
Cyclization Reactions: The carbamate moiety can participate in intramolecular cyclization reactions to form heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. For example, the reaction of a related compound, methyl [4-(oxoacetyl)phenyl]carbamate, with various reagents has been shown to produce pyridazine (B1198779) and quinoxaline (B1680401) derivatives.
Advancements in Computational Modeling for Predictive Research
Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical compounds, thereby accelerating research and development.
Future computational studies on this compound could focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for its synthesis. Such studies can determine transition state energies, activation barriers, and the thermodynamic feasibility of different synthetic routes, guiding the optimization of reaction conditions. This approach has been successfully used to investigate the palladium-catalyzed formation of other carbamates, confirming the stabilizing role of the catalyst.
Predicting Reactivity and Spectra: Computational models can predict the sites most susceptible to nucleophilic or electrophilic attack, corroborating and guiding experimental studies on its chemical transformations. Furthermore, simulation of NMR, IR, and other spectroscopic data can aid in the structural confirmation of new derivatives.
Molecular Docking and QSAR: For potential applications in agrochemistry or materials science, quantitative structure-activity relationship (QSAR) studies can be performed. By modeling the interaction of this compound and its derivatives with biological targets (e.g., enzymes) or material surfaces, researchers can predict their activity and design molecules with enhanced performance.
Integration with Principles of Green Chemistry and Sustainable Development
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. Applying these principles to the synthesis and use of this compound is crucial for sustainable development.
Key integration points include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This involves favoring addition reactions and catalytic processes over stoichiometric ones.
Use of Safer Solvents and Reagents: Research into replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical CO2, or recyclable solvents like toluene (B28343) is essential. The move away from phosgene towards solid phosgene equivalents like triphosgene is a prime example of this principle in action for related syntheses.
Energy Efficiency: Developing synthetic methods that can be performed at ambient temperature and pressure reduces the energy consumption and environmental footprint of the process. Flow chemistry and novel catalytic systems can contribute significantly to this goal.
Waste Reduction: Methodologies that reduce or eliminate the production of waste, particularly high-salt aqueous waste generated from using inorganic bases as acid scavengers, are highly desirable. Homogeneous formylation methods without an acid-binding agent represent a significant step in this direction.
Potential for Specialized Applications in Emerging Chemical Technologies
The unique combination of a trifluoromethyl-substituted phenyl ring and a carbamate group makes this compound an interesting building block for materials in emerging technologies. The -CF3 group is known to enhance properties such as lipophilicity and metabolic stability.
Potential future applications include:
Nanopesticides: As a known precursor or active ingredient in agrochemicals, this compound could be incorporated into nanopesticide formulations. Such formulations aim to improve solubility, stability, and targeted delivery, thereby reducing the environmental impact and increasing the efficacy of the active compound.
Advanced Polymers and Materials: Carbamates are precursors to polyurethanes. The introduction of the trifluoromethyl group can impart unique properties to polymers, such as increased thermal stability, chemical resistance, and altered surface properties (hydrophobicity). This could make derivatives of this compound valuable monomers for specialized coatings, membranes, or electronic materials.
Metal-Organic Frameworks (MOFs): The aromatic ring and carbamate group could be functionalized to act as ligands for the construction of MOFs. MOFs featuring fluorinated groups are being explored for applications in gas capture and separation (e.g., CO2 capture), catalysis, and sensing.
The table below summarizes these potential applications.
| Emerging Technology | Potential Role of this compound | Key Properties Exploited | Reference |
| Nanopesticides | Active ingredient or key building block in nano-formulations. | Lipophilicity, metabolic stability from -CF3 group. | |
| Flow Chemistry | Target molecule for synthesis using continuous flow reactors. | Improved safety, scalability, and process control. | |
| Advanced Polymers | Monomer for specialized polyurethanes or other polymers. | Thermal stability, chemical resistance, hydrophobicity. | - |
| Metal-Organic Frameworks | Precursor to functionalized ligands for MOF synthesis. | Tunable electronic properties, sites for metal coordination. |
Q & A
Q. What are the optimal synthetic routes for methyl [4-(trifluoromethyl)phenyl]carbamate, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via carbamate formation using 4-(trifluoromethyl)aniline and methyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water). Purity is validated via HPLC (retention time ~1.01 minutes under conditions similar to Example 429 in EP 4 374 877 A2) and LCMS (monitoring for [M+H]+ ions). Crystallization from ethanol/water mixtures enhances purity, with X-ray crystallography (SHELX refinement ) resolving structural ambiguities.
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : TGA/DSC analysis to assess decomposition temperatures.
- Hydrolytic Stability : Incubation in buffered solutions (pH 3–9) at 25–40°C, monitored via HPLC .
- Light Sensitivity : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines).
Storage recommendations: airtight containers, desiccated, at –20°C for long-term stability .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodological Answer : Use SHELXL for refinement, incorporating Flack parameter analysis to address enantiomorph-polarity ambiguities . For twinned crystals, apply the Hooft y parameter to validate absolute configuration . Contradictions in bond lengths/angles may arise from thermal motion; multipole refinement (e.g., using HARt3) improves electron density maps .
Q. What strategies mitigate side reactions during the synthesis of trifluoromethyl-substituted carbamates?
- Methodological Answer :
- Electrophilic Intermediates : Protect the amino group of 4-(trifluoromethyl)aniline with Boc before carbamate formation to prevent over-alkylation .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, reducing trifluoromethyl group hydrolysis .
- Catalysis : Employ Pd-mediated coupling for regioselective aryl halide substitution in complex derivatives .
Q. How can this compound serve as a precursor in bioactive molecule development?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in:
- Kinase Inhibitors : Functionalize the carbamate nitrogen with pyrimidine or pyridine moieties (e.g., as in EP 3 612 234 B1 ).
- Antimicrobial Agents : Couple with heterocyclic scaffolds (e.g., benzothiophenes) via Suzuki-Miyaura cross-coupling .
- Proteolysis-Targeting Chimeras (PROTACs) : Link via polyethylene glycol (PEG) spacers to E3 ligase ligands .
Q. What advanced analytical techniques resolve spectral overlaps in NMR of trifluoromethyl carbamates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
